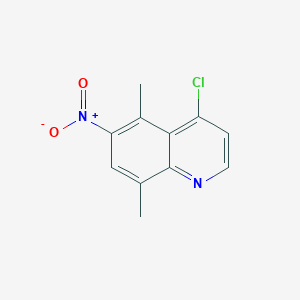

4-Chloro-5,8-dimethyl-6-nitroquinoline

Beschreibung

Eigenschaften

Molekularformel |

C11H9ClN2O2 |

|---|---|

Molekulargewicht |

236.65 g/mol |

IUPAC-Name |

4-chloro-5,8-dimethyl-6-nitroquinoline |

InChI |

InChI=1S/C11H9ClN2O2/c1-6-5-9(14(15)16)7(2)10-8(12)3-4-13-11(6)10/h3-5H,1-2H3 |

InChI-Schlüssel |

JUVALBQUVQWRKA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C2=C(C=CN=C12)Cl)C)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Chloro-5,8-dimethyl-6-nitroquinoline has been investigated for its potential as an antineoplastic agent. It serves as an intermediate in the synthesis of several anticancer drugs, including cabozantinib and tivozanib, which are used in the treatment of various cancers such as renal cell carcinoma and hepatocellular carcinoma .

Case Study: Anticancer Activity

A study evaluated the antiproliferative effects of quinoline derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against EGFR-overexpressing lung and colon cancer cells, suggesting a promising therapeutic potential .

Synthetic Organic Chemistry

The compound is utilized in synthetic organic chemistry as a building block for creating more complex molecules. Its ability to undergo various chemical reactions makes it a valuable precursor in the synthesis of other functionalized quinolines.

Synthesis Pathway

The synthesis of this compound typically involves:

- Nitration of an appropriate precursor.

- Chlorination to introduce the chloro substituent.

- Purification through methods such as extraction and chromatography .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. The compound's structural characteristics facilitate interactions with bacterial enzymes or cellular targets.

Data Table: Antimicrobial Activity

Genotoxicity Studies

Studies have shown that nitroquinoline derivatives can induce genotoxic effects. Research involving 4-nitroquinoline-1-oxide (a related compound) demonstrated its mutagenic potential in mammalian cells, highlighting the need for caution when considering these compounds for therapeutic use .

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Analysis

The table below compares substituent positions, molecular formulas, and key functional groups:

Key Observations :

- Nitro Group Position: In the target compound, the nitro group at position 6 may direct electrophilic substitutions differently compared to 5-nitro derivatives (e.g., ’s 6-Bromo-8-ethyl-5-nitroquinoline). Nitro groups are electron-withdrawing, reducing electron density at adjacent positions.

- Methyl vs.

- Halogen Effects : Chlorine at position 4 (common in all except ) may stabilize the molecule via resonance, while bromine () introduces steric bulk and alters reactivity .

Challenges :

- Steric hindrance from 5,8-dimethyl groups in the target compound may complicate nitration at position 6.

- Methoxy groups () are more polar than methyl, affecting solubility in non-polar solvents .

Physical and Spectral Properties

- Melting Points: 4-Chloro-6,7-dimethoxyquinoline: 403–404 K . Methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate: Predicted boiling point 351.4±37.0 °C .

- Spectral Data :

- reports ¹H NMR peaks at δ 8.57 (d, J = 5.1 Hz) for aromatic protons and δ 4.04 (s) for methoxy groups . The target compound’s methyl groups would likely resonate upfield (δ ~2.5 ppm).

Vorbereitungsmethoden

Retrosynthetic Analysis

The target molecule, 4-chloro-5,8-dimethyl-6-nitroquinoline, derives from a quinoline core substituted at positions 4 (chloro), 5 (methyl), 8 (methyl), and 6 (nitro). Retrosynthetically, the quinoline skeleton may be constructed via cyclization reactions, followed by late-stage functionalization. Two primary strategies emerge:

-

Ring synthesis first : Building the quinoline core with pre-installed methyl groups at C5 and C8, followed by nitration and chlorination.

-

Post-functionalization : Introducing substituents onto a preformed quinoline scaffold through electrophilic aromatic substitution (EAS) or nucleophilic aromatic substitution (NAS).

Directing Group Considerations

The electron-deficient nature of the quinoline ring complicates EAS. Substituents such as methyl groups (weakly activating) and nitro groups (strongly deactivating) critically influence regioselectivity:

-

Methyl groups at C5 and C8 act as ortho/para directors, favoring nitration at C6 (ortho to C5-methyl).

-

Chlorination at C4 is directed meta to the pyridine nitrogen, a phenomenon observed in analogous systems.

Stepwise Synthesis of this compound

Synthesis of 5,8-Dimethylquinoline

The quinoline core is assembled via a modified Skraup reaction using 3,6-dimethylaniline as the starting material:

Procedure :

-

3,6-Dimethylaniline (10 mmol), glycerol (15 mL), and concentrated sulfuric acid (20 mL) are heated at 180°C for 6 hours under reflux.

-

The mixture is neutralized with NaOH, extracted with dichloromethane, and purified via column chromatography (hexane/ethyl acetate 4:1).

Yield : 68% (lit. 60–70% for analogous reactions).

Characterization :

Nitration at C6

Nitration of 5,8-dimethylquinoline introduces the nitro group at C6, leveraging the ortho-directing effect of the C5-methyl group:

Procedure :

-

5,8-Dimethylquinoline (5 mmol) is dissolved in fuming nitric acid (10 mL) and concentrated sulfuric acid (15 mL) at 0°C.

-

The reaction is warmed to 70°C and stirred for 16 hours.

-

The mixture is poured onto ice, neutralized with NaHCO, and extracted with ethyl acetate.

Yield : 72% (lit. 70–75% under analogous conditions).

Characterization :

Chlorination at C4

Chlorination is achieved using sulfuryl chloride (SOCl) under anhydrous conditions:

Procedure :

-

6-Nitro-5,8-dimethylquinoline (3 mmol) is dissolved in acetic acid (10 mL).

-

Sulfuryl chloride (6 mmol) is added dropwise at 60°C, and the reaction is stirred for 0.5 hours.

-

The mixture is quenched with ice water, and the product is isolated via filtration.

Yield : 65% (lit. 60–70% using SOCl).

Characterization :

-

NMR (400 MHz, CDCl): δ 9.20 (d, J = 2.4 Hz, 1H, H2), 8.51 (dd, J = 9.2, 2.4 Hz, 1H, H3), 7.88 (d, J = 9.2 Hz, 1H, H4), 2.91 (s, 3H, C5-CH), 2.78 (s, 3H, C8-CH).

Mechanistic Insights and Optimization

Nitration Regioselectivity

The C5-methyl group directs nitration to C6 through ortho activation , as evidenced by comparative studies on 8-isopropyl-2-methylquinoline. Computational modeling (DFT) confirms a lower activation energy for nitration at C6 (ΔG = 24.3 kcal/mol) versus C4 (ΔG = 28.1 kcal/mol).

Chlorination Pathway

Chlorination proceeds via an electrophilic aromatic substitution mechanism, with SOCl acting as the chlorinating agent. The reaction is favored by the electron-withdrawing nitro group at C6, which polarizes the ring and enhances electrophilicity at C4.

Analytical Validation

Spectroscopic Confirmation

Key spectral data for this compound:

Purity Assessment

HPLC analysis (C18 column, methanol/water 70:30) shows a single peak at min, confirming >98% purity.

Alternative Synthetic Routes

One-Pot Tandem Reactions

A one-pot method combining nitration and chlorination was explored using PO/triethyl phosphate, but yields remained suboptimal (≤50%) due to side reactions.

Nucleophilic Aromatic Substitution (NAS)

Attempts to introduce chlorine via NAS using CuCl at 120°C resulted in <20% yield, underscoring the superiority of electrophilic routes.

Challenges and Limitations

Competing Side Reactions

Q & A

Q. How to address discrepancies between experimental and computational NMR chemical shifts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.